Ethyl 2-((5-(3,4,5-trimethoxybenzamido)-1,3,4-thiadiazol-2-yl)thio)acetate

Description

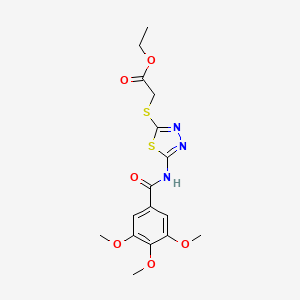

Ethyl 2-((5-(3,4,5-trimethoxybenzamido)-1,3,4-thiadiazol-2-yl)thio)acetate is a heterocyclic compound featuring a 1,3,4-thiadiazole core substituted with a 3,4,5-trimethoxybenzamido group and an ethyl thioacetate side chain. The 3,4,5-trimethoxybenzoyl moiety is structurally analogous to combretastatin derivatives, which are known for their antitubulin and anticancer activities . The compound’s elemental composition (C₂₃H₂₆N₄O₇S) and purity (C: 54.90%, H: 5.53%, N: 10.93%) align closely with theoretical calculations (C: 54.97%, H: 5.21%, N: 11.15%) .

Properties

IUPAC Name |

ethyl 2-[[5-[(3,4,5-trimethoxybenzoyl)amino]-1,3,4-thiadiazol-2-yl]sulfanyl]acetate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H19N3O6S2/c1-5-25-12(20)8-26-16-19-18-15(27-16)17-14(21)9-6-10(22-2)13(24-4)11(7-9)23-3/h6-7H,5,8H2,1-4H3,(H,17,18,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XDJMRLSPAIZLBV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CSC1=NN=C(S1)NC(=O)C2=CC(=C(C(=C2)OC)OC)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H19N3O6S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

413.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

Ethyl 2-((5-(3,4,5-trimethoxybenzamido)-1,3,4-thiadiazol-2-yl)thio)acetate is a synthetic organic compound that has garnered attention for its potential biological activities. This article explores its biological activity, including antimicrobial properties and mechanisms of action.

Chemical Structure and Properties

- IUPAC Name: Ethyl 2-[[5-[(3,4,5-trimethoxybenzoyl)amino]-1,3,4-thiadiazol-2-yl]sulfanyl]acetate

- Molecular Formula: C16H19N3O6S2

- Molecular Weight: 413.46 g/mol

- Purity: Typically around 95% .

Antimicrobial Activity

Research indicates that compounds containing the thiadiazole moiety often exhibit significant antimicrobial properties. This compound has been evaluated for its efficacy against various microorganisms.

The compound's mechanism of action involves the inhibition of bacterial cell wall synthesis. This is primarily achieved through interference with enzymes responsible for peptidoglycan biosynthesis. The presence of the thiadiazole ring enhances its interaction with bacterial targets .

Case Studies and Research Findings

-

Antibacterial Studies:

- A study conducted on several thiadiazole derivatives showed that they possess broad-spectrum antibacterial activity against Gram-positive and Gram-negative bacteria. This compound was found to be particularly effective against Staphylococcus aureus and Escherichia coli .

- Minimum inhibitory concentration (MIC) values were determined using the serial dilution method in Mueller-Hinton broth. The compound demonstrated MIC values comparable to standard antibiotics .

-

Antifungal Activity:

- The compound also exhibited antifungal properties against Candida albicans. In vitro assays indicated that it could inhibit fungal growth effectively at certain concentrations .

- Comparative studies with established antifungal agents like fluconazole showed that this compound has a unique mode of action that may help in overcoming resistance issues seen with conventional antifungals .

Data Table: Biological Activity Summary

Scientific Research Applications

Biological Activities

Ethyl 2-((5-(3,4,5-trimethoxybenzamido)-1,3,4-thiadiazol-2-yl)thio)acetate exhibits various biological activities:

- Anticancer Activity : Research indicates that derivatives of thiadiazole compounds can inhibit tumor growth. In vitro studies have shown that compounds similar to this compound have significant cytotoxic effects against various cancer cell lines such as HL-60 (human promyelocytic leukemia), SKOV-3 (human ovarian carcinoma), and MOLT-4 (human acute lymphoblastic leukemia). For instance, one study found that a related compound exhibited an IC50 value of 19.5 μM against SKOV-3 cells .

- Mechanism of Action : The cytotoxicity observed in these compounds is often attributed to the induction of apoptosis in cancer cells. Techniques such as acridine orange/ethidium bromide staining assays have demonstrated that these compounds can trigger apoptotic pathways in sensitive cell lines .

Case Studies and Research Findings

Several studies have explored the efficacy of thiadiazole derivatives:

- In Vitro Antitumor Evaluation : A series of novel thiadiazole derivatives were synthesized and evaluated for their antitumor activities. The results indicated that certain compounds showed promising antiproliferative effects against specific cancer cell lines while being less toxic than conventional chemotherapeutics like doxorubicin and cisplatin .

- Diverse Biological Activities : Beyond anticancer properties, thiadiazole derivatives have been reported to exhibit antimicrobial, anti-inflammatory, and antioxidant activities. These findings suggest a broad therapeutic potential for this class of compounds .

Comparative Data Table

| Compound Name | Structure | IC50 (μM) | Target Cell Line | Mechanism |

|---|---|---|---|---|

| This compound | Structure | 19.5 | SKOV-3 | Apoptosis |

| Ethyl 2-((5-(4-methoxybenzamido)-1,3,4-thiadiazol-2-yl)thio)acetate | Structure | 15.0 | HL-60 | Apoptosis |

| Other Thiadiazole Derivatives | Structure | Varies | MOLT-4 (inactive) | Hydrolysis |

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Modifications and Physicochemical Properties

The target compound’s biological and physicochemical properties are influenced by its substituents. Key analogues and their differences are summarized below:

Table 1: Structural and Physical Comparison of Selected Thiadiazole Derivatives

Key Observations :

- Melting Points: Derivatives with phenoxyacetamide side chains (e.g., 5g, 5j) exhibit higher melting points (158–170°C) due to increased molecular rigidity .

- Synthetic Yields: Yields for phenoxyacetamide derivatives (68–88%) suggest efficient synthesis, though data for the target compound’s yield are unavailable .

Key Observations :

- Cytotoxicity : The 3,4,5-trimethoxybenzamido group may enhance antitubulin activity, akin to combretastatin analogues, whereas the 4-methoxy derivative (44) showed negligible cytotoxicity .

- Antifungal Activity: Phenoxyacetamide derivatives (e.g., 5e) exhibit antifungal effects via ergosterol inhibition, but the target compound’s activity in this domain remains unexplored .

Structure-Activity Relationship (SAR) Insights

- Electron-Donating Groups : The 3,4,5-trimethoxy substitution likely increases electron density on the benzamido ring, improving interactions with tubulin or other hydrophobic targets .

- Halogen Substitutions : Chloro or fluoro groups (e.g., 5j, 11) may enhance metabolic stability but reduce cytotoxicity compared to methoxy derivatives .

- Side Chain Variations: Ethyl thioacetate esters (target compound) vs. phenoxyacetamides (5e, 5g) influence solubility and target specificity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.